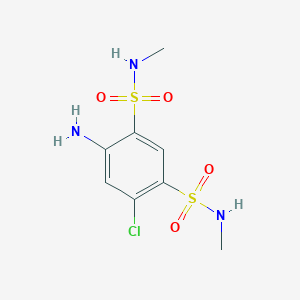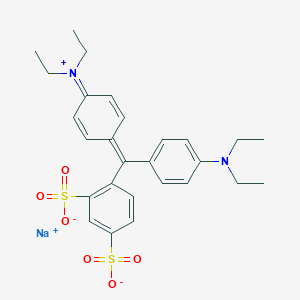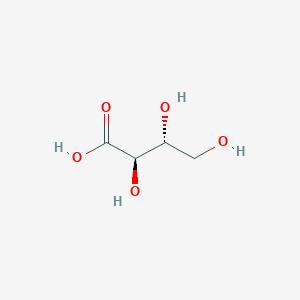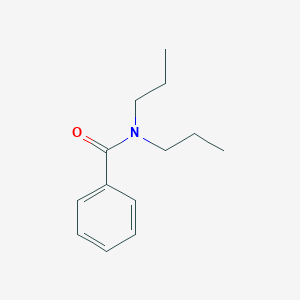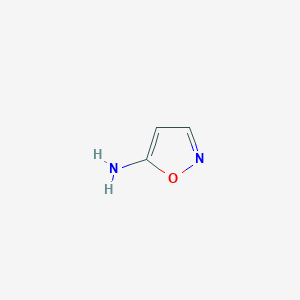
Isoxazol-5-amine
Vue d'ensemble
Description
Isoxazol-5-amine is a heterocyclic compound that features a five-membered ring containing one oxygen atom and one nitrogen atom at adjacent positionsThis compound is a derivative of isoxazole, which is known for its presence in various pharmacologically active molecules .
Applications De Recherche Scientifique
Isoxazol-5-amine has a wide range of applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is employed in the synthesis of agrochemicals and other industrially relevant compounds.
Mécanisme D'action
Target of Action
It is known that the isoxazole moiety is widely used in drug discovery research and has been found in many drugs such as sulfamethoxazole, which acts as an antibiotic, and muscimol, which acts as a gabaa receptor agonist .
Mode of Action
It is known that the substitution of various groups on the isoxazole ring imparts different biological activities . The interaction of Isoxazol-5-amine with its targets would likely result in changes at the molecular level, influencing the biological activity of the compound.
Biochemical Pathways
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts . Most synthetic methods employ Cu(I) or Ru(II) as catalysts for (3 + 2) cycloaddition reaction
Result of Action
Functionalized isoxazole scaffolds show different biological activities such as anticancer, as potential hdac inhibitors, antioxidant, antibacterial, and antimicrobial activity .
Analyse Biochimique
Biochemical Properties
Isoxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to have a cytotoxic effect on leukemia HL-60 cells .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the expression levels of oncogenes including c-Myc and CDK6 in MV4-11 cells .
Molecular Mechanism
This compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It exhibits potent BRD4 binding activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Isoxazol-5-amine can be synthesized through several methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes, leading to the formation of isoxazole derivatives. This method typically employs catalysts such as copper (I) or ruthenium (II) to facilitate the reaction . Another method involves the reaction of substituted ketonitriles with hydroxylamine, which can lead to the formation of 5-aminoisoxazoles .
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of microwave-assisted reactions to enhance reaction rates and yields. For example, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine under microwave conditions has been reported to efficiently produce 5-substituted isoxazoles .
Analyse Des Réactions Chimiques
Types of Reactions: Isoxazol-5-amine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oximes or nitrile oxides.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: this compound can participate in substitution reactions, where functional groups on the isoxazole ring are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted isoxazoles, oximes, and amine derivatives .
Comparaison Avec Des Composés Similaires
- Thiazole
- Oxazole
- Pyrazole
- Imidazole
Propriétés
IUPAC Name |
1,2-oxazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N2O/c4-3-1-2-5-6-3/h1-2H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAXWZYXUKABJAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2074532 | |
| Record name | 5-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14678-05-8 | |
| Record name | 5-Isoxazolamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14678-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Isoxazol-5-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014678058 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Isoxazolamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2074532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Isoxazol-5-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.186 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: One efficient approach leverages a formal [3+2] cycloaddition reaction between ynamides and unprotected isoxazol-5-amines. This method, catalyzed by silver trifluoromethanesulfonate (AgNTf2), proceeds efficiently under mild conditions (open flask) and delivers diverse 5-amino-1H-pyrrole-3-carboxamide derivatives in high yields, often exceeding 90% []. The proposed mechanism involves the formation of an unusual α-imino silver carbene intermediate, followed by cyclization and isomerization to construct the desired pyrrole-3-carboxamide scaffold.
A: Yes, isoxazol-5-amines serve as versatile building blocks for constructing diverse heterocyclic frameworks. For example, reacting 3-acyl-2H-chromen-2-ones with isoxazol-5-amine in acetic acid leads to the formation of chromeno[4,3‐d]isoxazolo[5,4‐b]pyridin‐6‐one derivatives []. This method provides access to a valuable class of compounds with potential biological activities.
A: this compound derivatives readily coordinate with metal ions, forming complexes with intriguing properties. For instance, reacting 8-(4-chlorophenyl)-3-alkyl-3H-imidazo[4′,5′:3,4]benzo[1,2-c]this compound with aldehydes like p-methoxybenzaldehyde or p-nitrobenzaldehyde yields novel fluorescent Schiff base ligands. These ligands, upon reaction with palladium(II) ions, generate new palladium complexes []. Similarly, reacting a related imidazo[4′,5′:3,4]benzo[1,2-c]this compound derivative with zinc(II) ions forms zinc complexes, exhibiting potent antibacterial properties [].
A: Researchers have explored the Structure-Activity Relationship (SAR) of this compound derivatives, particularly their potential as cyclooxygenase-2 (COX-2) inhibitors. Derivatives synthesized from aspirin, diflunisal, and ketoprofen by incorporating various this compound moieties showed promising anti-inflammatory activities []. These findings highlight the potential of modifying this compound structures to tune their biological properties. Further investigations into SAR can facilitate the development of more potent and selective therapeutic agents.
A: Various spectroscopic methods are routinely used to characterize this compound derivatives. Infrared (IR) spectroscopy provides insights into the functional groups present in the molecule. Nuclear Magnetic Resonance (NMR) spectroscopy, both 1H-NMR and 13C-NMR, helps elucidate the compound's structure by providing information about the types and environments of hydrogen and carbon atoms, respectively []. Mass spectrometry (MS) techniques, such as EI-MS, are used to determine the molecular weight and fragmentation patterns of the compound, further aiding in structural confirmation []. Additionally, UV-Vis spectroscopy helps analyze the compound's absorption characteristics, particularly useful when investigating the optical properties of metal complexes [, ].
A: Yes, single-crystal X-ray diffraction studies have provided detailed structural information on this compound derivatives. For example, the crystal structure of 3,4-Dimethyl-N-(2,4,5-trimethoxybenzylidene)-1,2-isoxazol-5-amine has been reported [, ]. This type of analysis reveals the compound's three-dimensional arrangement of atoms, bond lengths, bond angles, and other crucial structural parameters.
A: Yes, density functional theory (DFT) calculations have proven valuable in studying this compound derivatives, particularly for optimizing geometries, assigning IR bands, and predicting NMR chemical shifts of metal complexes [, ]. These computational studies provide a theoretical understanding of the molecular properties and behavior of these compounds, complementing experimental findings and guiding further research.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


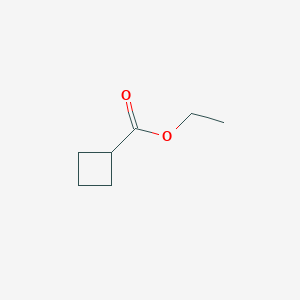
![Naphtho[2,3-a]coronene](/img/structure/B86209.png)
![Methyl 2-cyano-2-[2-nitro-4-(trifluoromethyl)phenyl]acetate](/img/structure/B86211.png)

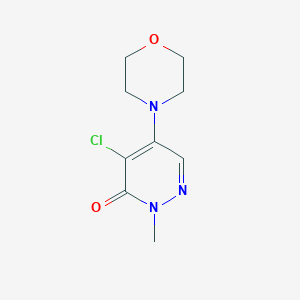
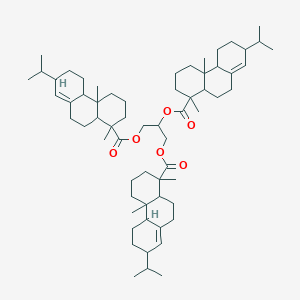
![2,3-dihydro-1H-pyrrolo[1,2-a]benzimidazole-5,8-dione](/img/structure/B86220.png)

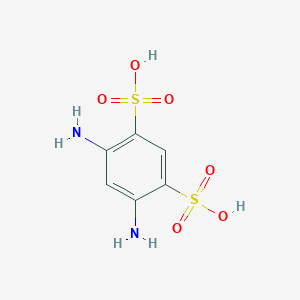
![[3-(methoxycarbonylamino)phenyl] N-ethylcarbamate](/img/structure/B86225.png)
